molecular formula C5H4ClIN2 B8223025 2-Chloro-5-iodo-3-methyl-pyrazine

2-Chloro-5-iodo-3-methyl-pyrazine

Cat. No.: B8223025
M. Wt: 254.45 g/mol
InChI Key: PGAIJMNIJQGPSV-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-3-methyl-pyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of chlorine and iodine atoms in the 2 and 5 positions, respectively, along with a methyl group at the 3 position, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-3-methyl-pyrazine can be achieved through several methods. One common approach involves the halogenation of 3-methyl-pyrazine. The process typically starts with the chlorination of 3-methyl-pyrazine to introduce the chlorine atom at the 2 position. This can be followed by iodination to introduce the iodine atom at the 5 position. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) for chlorination and iodine monochloride (ICl) for iodination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-3-methyl-pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-iodo-3-methyl-pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-3-methyl-pyrazine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, it can target kinase enzymes involved in cell signaling pathways, thereby modulating cellular functions. The presence of halogen atoms can enhance the compound’s binding affinity to its molecular targets through halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-iodo-3-methyl-pyrazine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and binding properties. The combination of these halogens can enhance the compound’s versatility in various chemical reactions and its potential as a pharmacophore in drug design .

Properties

IUPAC Name

2-chloro-5-iodo-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAIJMNIJQGPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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